molecular formula C14H13Cl2FO5 B1626168 Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate CAS No. 86483-50-3

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate

Cat. No. B1626168
CAS RN: 86483-50-3
M. Wt: 351.2 g/mol
InChI Key: DYRSCZBWQXEMNL-UHFFFAOYSA-N
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Patent
US04563448

Procedure details

24.3 g of magnesium fillings are suspended in 50 ml of anhydrous ethanol. 5 ml of carbon tetrachloride are added and, when the reaction has started, a mixture of 160 g of diethylmalonate, 100 ml of absolute ethanol and 400 ml of anhydrous ether is added dropwise, whereupon vigorous reflux is to be observed. After the reaction has subsided, the mixture is heated at the boiling point for a further 2 hours and cooled to -5° C. to -10° C. with dry ice/acetone, and a solution of 227.5 g of 2,4-dichloro-5-fluoro-benzoyl chloride (1) in 100 ml of absolute ether is slowly added dropwise at this temperature. The mixture is stirred at 0° C. to -5° C. for 1 hour and allowed to come to room temperature overnight, and a mixture of 400 ml of ice-water and 25 ml of concentrated sulphuric acid is run in, while cooling with ice. The phases are separated and subsequent extraction with ether is carried out twice. The combined ether solutions are washed with saturated NaCl solution and dried with Na2SO4 and the solvent is stripped off in vacuo. 349.5 g of diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate (3) are obtained as the crude product.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
227.5 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].C([C:4](CC)([C:8]([O-:10])=[O:9])[C:5]([O-:7])=[O:6])C.C(=O)=O.C[C:17]([CH3:19])=O.[Cl:20][C:21]1[CH:29]=[C:28]([Cl:30])[C:27]([F:31])=[CH:26][C:22]=1[C:23](Cl)=[O:24].S(=O)(=O)(O)O.[CH2:37](O)[CH3:38]>CCOCC.C(Cl)(Cl)(Cl)Cl>[Cl:20][C:21]1[CH:29]=[C:28]([Cl:30])[C:27]([F:31])=[CH:26][C:22]=1[C:23]([CH:4]([C:8]([O:10][CH2:17][CH3:19])=[O:9])[C:5]([O:7][CH2:37][CH3:38])=[O:6])=[O:24] |f:2.3|

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
160 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Five
Name
Quantity
227.5 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1)Cl)F
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. to -5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
whereupon vigorous reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at the boiling point for a further 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
to come to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
subsequent extraction with ether
WASH
Type
WASH
Details
The combined ether solutions are washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 349.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.